molecular formula C8H5Cl2NO2 B6189343 1,5-dichloro-2-isocyanato-4-methoxybenzene CAS No. 120222-83-5

1,5-dichloro-2-isocyanato-4-methoxybenzene

Cat. No.: B6189343
CAS No.: 120222-83-5
M. Wt: 218
InChI Key:
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Description

1,5-Dichloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H5Cl2NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-isocyanato-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may include steps such as chlorination, methoxylation, and isocyanation of the benzene ring under controlled conditions to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-isocyanato-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the isocyanate group are replaced by other functional groups.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the isocyanate group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Aldehydes, acids, or ketones can be obtained from the oxidation of the methoxy group.

    Reduction Products: Amines are the primary products formed from the reduction of the isocyanate group.

Scientific Research Applications

1,5-Dichloro-2-isocyanato-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-isocyanato-4-methoxybenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-isocyanato-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

    1,5-Dichloro-2-isocyanato-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1,5-Dichloro-2-isocyanato-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1,5-Dichloro-2-isocyanato-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of chlorine atoms, an isocyanate group, and a methoxy group provides distinct chemical properties that can be exploited in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dichloro-2-isocyanato-4-methoxybenzene involves the reaction of 1,5-dichloro-2-nitro-4-methoxybenzene with phosgene followed by reduction of the resulting dichloro isocyanate.", "Starting Materials": [ "1,5-dichloro-2-nitro-4-methoxybenzene", "Phosgene", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "1. Dissolve 1,5-dichloro-2-nitro-4-methoxybenzene in methanol.", "2. Add phosgene dropwise to the solution while stirring at room temperature.", "3. Heat the reaction mixture at 50°C for 2 hours.", "4. Cool the reaction mixture to room temperature and add sodium borohydride.", "5. Stir the reaction mixture for 1 hour.", "6. Add hydrochloric acid to the reaction mixture to adjust the pH to acidic.", "7. Extract the product with ethyl acetate.", "8. Dry the organic layer with anhydrous sodium sulfate.", "9. Concentrate the organic layer under reduced pressure.", "10. Purify the product by column chromatography using hexane/ethyl acetate as the eluent." ] }

CAS No.

120222-83-5

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218

Purity

95

Origin of Product

United States

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